molecular formula C13H18N2O2 B11875168 Ethyl 2-(piperidin-1-YL)pyridine-3-carboxylate CAS No. 192817-83-7

Ethyl 2-(piperidin-1-YL)pyridine-3-carboxylate

Cat. No.: B11875168
CAS No.: 192817-83-7
M. Wt: 234.29 g/mol
InChI Key: RYOYSDHESOKEGS-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is used primarily in research and development settings and is not intended for human or veterinary use .

Preparation Methods

The synthesis of Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate involves several steps. One common method includes the reaction of 2-chloronicotinic acid with piperidine in the presence of a base, followed by esterification with ethanol. The reaction conditions typically involve heating and the use of solvents such as dichloromethane or toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it is being compared to .

Comparison with Similar Compounds

Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate can be compared to other piperidine derivatives such as:

This compound is unique due to its specific ester functional group, which can influence its reactivity and interactions in biological systems.

Biological Activity

Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 192817-83-7

Synthesis

This compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with pyridine carboxylic acids or their esters. The synthesis typically employs techniques such as:

  • Esterification : Reacting the acid with ethanol in the presence of a catalyst.
  • Nucleophilic substitution : Utilizing piperidine as a nucleophile to attack activated pyridine derivatives.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.030 mg/mL
Pseudomonas aeruginosa0.015 mg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.

Antiparasitic Activity

The compound has also been assessed for its antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that it possesses moderate to high activity, with IC50 values indicating effective inhibition of parasite growth.

Compound IC50 (μg/mL) Comparison
This compound0.041More potent than standard antimalarial drugs
Chloroquine0.46Reference drug

Larvicidal Activity

In addition to its antibacterial and antiparasitic properties, this compound has shown larvicidal effects against Anopheles arabiensis larvae, a vector for malaria transmission. The synthesized derivatives demonstrated varying degrees of effectiveness, indicating potential applications in vector control strategies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the ethyl ester and piperidine moiety influence biological activity. For instance, introducing polar functional groups has been linked to improved solubility and metabolic stability while maintaining or enhancing antiparasitic activity.

Key Findings from SAR Studies

  • Increased Lipophilicity : Compounds with higher lipophilicity tend to exhibit better membrane permeability, enhancing their biological activity.
  • Functional Group Variation : Substituents on the piperidine ring can significantly alter potency; for example, halogenated derivatives showed enhanced antimicrobial activity.

Case Studies

  • Antimalarial Agents Development : A series of studies focused on synthesizing and testing various piperidine derivatives, including this compound, have highlighted its potential as a lead compound in developing new antimalarial therapies.
  • Antibacterial Applications : Research evaluating the compound's efficacy against Gram-positive and Gram-negative bacteria has sparked interest in its use as a scaffold for designing novel antibiotics.

Properties

CAS No.

192817-83-7

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-piperidin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-7-6-8-14-12(11)15-9-4-3-5-10-15/h6-8H,2-5,9-10H2,1H3

InChI Key

RYOYSDHESOKEGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N2CCCCC2

Origin of Product

United States

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